
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is an organic compound that belongs to the fluorene family. This compound is characterized by the presence of bromine atoms at the 2 and 7 positions, a bromoethyl group at the 9 position, and a decyl chain also at the 9 position of the fluorene core. The unique structure of this compound makes it an interesting subject for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene typically involves multiple steps. One common method starts with the bromination of fluorene to introduce bromine atoms at the 2 and 7 positions. This is followed by the alkylation of the 9 position with a bromoethyl group and a decyl chain. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran or dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction Reactions: The compound can be reduced to remove bromine atoms or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction reactions can produce alcohols, ketones, or alkanes.
科学的研究の応用
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
作用機序
The mechanism by which 2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms and the bromoethyl group play a crucial role in facilitating various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-bis(n-octyl)fluorene: Similar in structure but with octyl chains instead of a decyl chain and a bromoethyl group.
2,7-Dibromo-9,9-bis(6-bromohexyl)fluorene: Contains bromohexyl groups instead of a decyl chain and a bromoethyl group.
Uniqueness
2,7-Dibromo-9-(2-bromoethyl)-9-decyl-9H-fluorene is unique due to the presence of both a bromoethyl group and a decyl chain at the 9 position. This unique combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
874353-21-6 |
|---|---|
分子式 |
C25H31Br3 |
分子量 |
571.2 g/mol |
IUPAC名 |
2,7-dibromo-9-(2-bromoethyl)-9-decylfluorene |
InChI |
InChI=1S/C25H31Br3/c1-2-3-4-5-6-7-8-9-14-25(15-16-26)23-17-19(27)10-12-21(23)22-13-11-20(28)18-24(22)25/h10-13,17-18H,2-9,14-16H2,1H3 |
InChIキー |
XBEJQVDFWCELTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


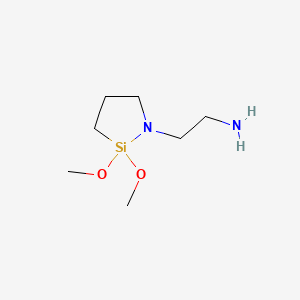
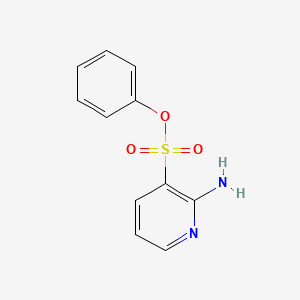
![4-[({3-Ethyl-4'-({[(2R)-heptan-2-yl]oxy}carbonyl)-2'-[(2R)-hexan-2-yl][1,1'-biphenyl]-4-yl}oxy)carbonyl]benzoate](/img/structure/B12588754.png)
![1,4-Bis[(4-bromophenyl)sulfanyl]butan-2-OL](/img/structure/B12588757.png)
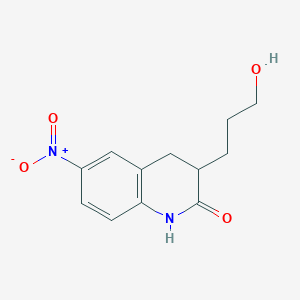
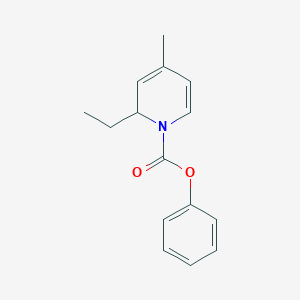
![Silane, (1,1-dimethylethyl)dimethyl[[1-(2-propynyl)undecyl]oxy]-](/img/structure/B12588775.png)
![3-Pyridinecarbonitrile, 2-bromo-4-[(4-methoxyphenyl)methoxy]-](/img/structure/B12588792.png)
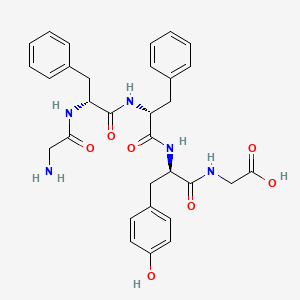
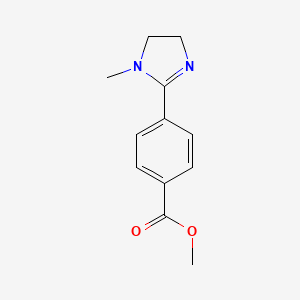
![2-[(5,5-Dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B12588810.png)
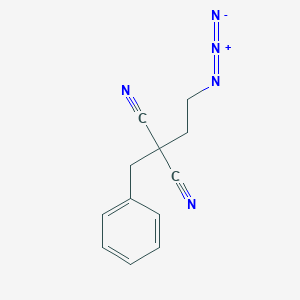
![(2,3-Dimethyl-3H-pyrrolo[2,3-b]pyridin-3-yl)methanesulfonic acid](/img/structure/B12588815.png)

